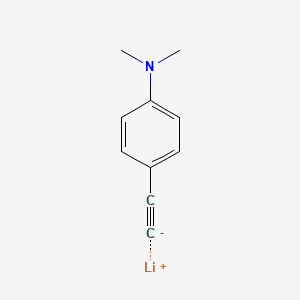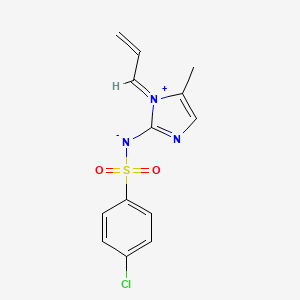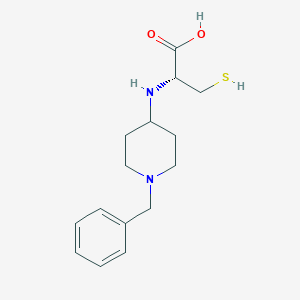![molecular formula C17H23NO2S B14470321 2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 65417-88-1](/img/structure/B14470321.png)
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . This compound features an isoindole core with an octylsulfanyl group attached, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with octylsulfanyl reagents. One common method is the nucleophilic substitution reaction where an isoindole derivative reacts with an octylsulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The octylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The specific pathways involved depend on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Substituted 1H-isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in the substituents attached to the nitrogen atom.
Isoindoline-1,3-dione derivatives: Similar structure but with different substituents, leading to variations in biological activity and chemical properties.
Uniqueness
2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the octylsulfanyl group, which can impart distinct chemical reactivity and biological activity. This group can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
65417-88-1 |
|---|---|
Molekularformel |
C17H23NO2S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-(octylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H23NO2S/c1-2-3-4-5-6-9-12-21-13-18-16(19)14-10-7-8-11-15(14)17(18)20/h7-8,10-11H,2-6,9,12-13H2,1H3 |
InChI-Schlüssel |
SVPARTKJUFSXKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





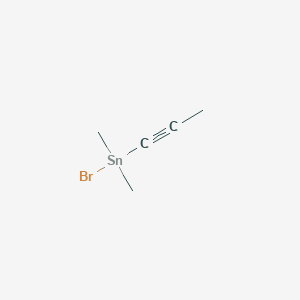
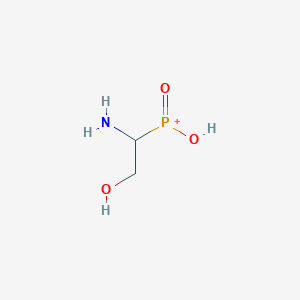
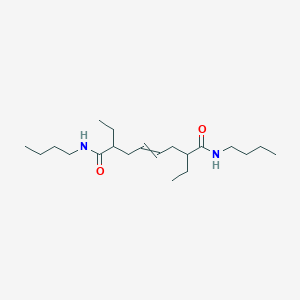
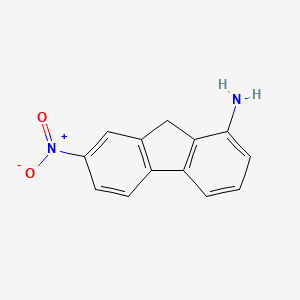
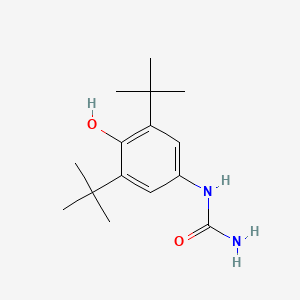
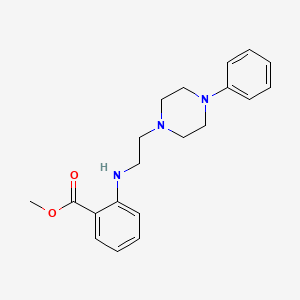
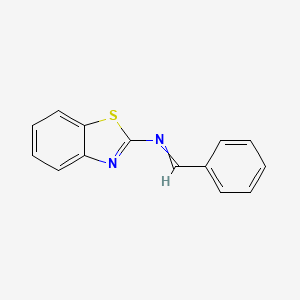
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
